molecular formula C27H21F3N4S B10920575 2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10920575
M. Wt: 490.5 g/mol
InChI Key: SDCGFTDQGTXHHI-UHFFFAOYSA-N
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Description

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrimidine ring, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • **2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • **2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE

Uniqueness

What sets 2-[4-METHYL-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE apart from similar compounds is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H21F3N4S

Molecular Weight

490.5 g/mol

IUPAC Name

2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H21F3N4S/c1-16-6-10-19(11-7-16)24-18(3)25(20-12-8-17(2)9-13-20)34(33-24)26-31-21(22-5-4-14-35-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3

InChI Key

SDCGFTDQGTXHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=C(C=C5)C)C

Origin of Product

United States

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